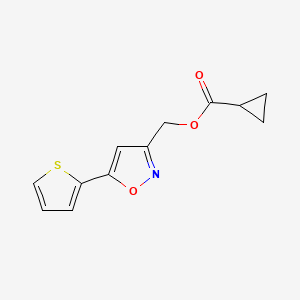

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate

Description

The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate” is a heterocyclic ester derivative characterized by a fused isoxazole-thiophene core linked to a cyclopropane-carboxylate moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, while thiophenes are sulfur-containing heterocycles. The cyclopropane ring introduces steric strain, which may influence the compound’s reactivity, stability, and biological activity.

Propriétés

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-12(8-3-4-8)15-7-9-6-10(16-13-9)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMJXRFYJKOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines an isoxazole ring with a thiophene moiety and a cyclopropanecarboxylate group. This configuration may contribute to its biological activity, particularly in terms of receptor interaction and metabolic stability.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including (5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate, exhibit promising antimicrobial activity. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, compounds with similar isoxazole structures have been reported to reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Anticancer Activity

Recent studies have explored the anticancer potential of isoxazole derivatives. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that it induces apoptosis through the activation of caspases, thereby inhibiting tumor growth .

The mechanism by which (5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate exerts its biological effects appears to involve multiple pathways:

- Receptor Modulation : The compound may act on specific receptors involved in inflammation and cell proliferation.

- Enzymatic Inhibition : It may inhibit enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

- Signal Transduction Pathways : The compound might interfere with signaling pathways that regulate cell cycle and apoptosis.

Case Studies

- Antimicrobial Efficacy : A case study involving a series of isoxazole derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Inflammation in Animal Models : In vivo studies using rodent models showed that administration of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate resulted in reduced paw edema in carrageenan-induced inflammation models, indicating significant anti-inflammatory effects .

Data Summary

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence primarily discusses thiazol-5-ylmethyl derivatives (e.g., cyclopropanecarboxylates and carbamates) rather than the isoxazole-thiophene analog . Despite structural differences, key points of comparison can be inferred:

Structural Similarities and Differences

Functional Implications

However, thiophene lacks the basic nitrogen present in thiazole, which may alter solubility or receptor-binding profiles . Isoxazoles are less common in the evidence-based analogs, suggesting distinct electronic properties (e.g., dipole moments) compared to thiazoles .

Cyclopropane Ring :

- The strained cyclopropane moiety in both the target compound and analogs (e.g., cyclopropanecarboxylate esters) may enhance metabolic stability or confer rigidity to the molecule .

Biological Activity: Thiazole derivatives in the evidence are often associated with protease inhibition or antimicrobial activity due to their ability to mimic peptide bonds .

Q & A

Q. What are the common synthetic strategies for constructing the isoxazole-thiophene moiety in this compound?

The isoxazole ring can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For thiophene-functionalized isoxazoles, transition metal-catalyzed cross-coupling (e.g., Suzuki or Stille couplings) is often employed to append the thiophene group post-cyclization . Palladium-catalyzed methods are particularly effective for C–C bond formation between heterocycles, as demonstrated in analogous silacycle syntheses . Key steps include optimizing catalyst systems (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., THF/DMF mixtures) to enhance regioselectivity.

Q. How can the cyclopropane-carboxylate group be introduced into the structure?

Cyclopropanation strategies include:

- Simmons-Smith reaction : Using diiodomethane and a zinc-copper couple to generate a carbene for cyclopropane ring formation.

- Vinylcyclopropane rearrangements : Metal-catalyzed (e.g., Rh or Pd) insertion into strained bonds, as seen in silacyclopropane transformations . Post-synthetic esterification with cyclopropanecarboxylic acid derivatives (e.g., acid chlorides) under basic conditions (e.g., K₂CO₃ in acetone) is a reliable method .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the isoxazole-thiophene linkage (e.g., characteristic downfield shifts for isoxazole C-3 and thiophene β-protons).

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopropane ring and ester orientation.

- HRMS : Validate molecular weight and fragmentation patterns, especially for intermediates prone to cycloreversion .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopropane ring in cross-coupling reactions?

Cyclopropane rings exhibit strain-driven reactivity, but the electron-withdrawing ester group in this compound may stabilize transition states during metal-mediated bond activation. Steric hindrance from the thiophene-isoxazole moiety can slow down undesired side reactions (e.g., ring-opening). Studies on analogous palladium-catalyzed C–Si bond cleavage suggest that bulky substituents near reactive sites improve selectivity . Computational modeling (DFT) is recommended to map steric/electronic profiles .

Q. What mechanistic pathways explain contradictions in catalytic efficiency between Pd and Rh systems for functionalizing this compound?

Pd catalysts typically favor oxidative addition into C–X bonds (e.g., C–Br in cross-couplings), while Rh systems excel at C–H activation. For example, Rh-catalyzed C–Si bond cleavage in trialkylsilanes proceeds via σ-bond metathesis, whereas Pd requires stronger directing groups . Discrepancies in catalytic efficiency (e.g., yield variations under similar conditions) may arise from divergent activation barriers, which can be probed using kinetic isotope effects (KIEs) or in-situ IR monitoring .

Q. How can computational tools guide the optimization of multicomponent reactions involving this compound?

Molecular dynamics simulations (e.g., using Discovery Studio) can predict transition-state geometries for cyclopropane ring-opening or isoxazole-thiophene conjugation. For example, 3D-QSAR models have been applied to cyclopropanecarboxamide derivatives to correlate substituent effects with biological activity . Similar approaches can prioritize reaction conditions (e.g., solvent polarity, temperature) to minimize side products in complex syntheses .

Q. What strategies address instability of intermediates during the synthesis of this compound?

- Low-temperature quenching : For reactive intermediates like metallocycles (e.g., zirconacyclobutene-silacyclobutene complexes), workup at −78°C prevents decomposition .

- Steric protection : Bulky ligands (e.g., t-Bu groups) stabilize intermediates during Pd-catalyzed C–Si bond activation .

- In-situ trapping : Use azides or nitriles to capture transient species, as demonstrated in multicomponent pyrrolopyridine syntheses .

Data-Driven Analysis and Contradictions

Q. How to resolve discrepancies in regioselectivity for isoxazole functionalization under varying catalytic conditions?

Conflicting reports on isoxazole C-3 vs. C-5 functionalization may arise from divergent metal coordination modes. For example, Cu(I) favors η²-coordination at the isoxazole oxygen, directing electrophilic attack to C-5, while Pd(0) promotes η¹-coordination at nitrogen, leading to C-3 substitution . Systematic screening of catalysts (e.g., Cu(OTf)₂ vs. PdCl₂(PPh₃)₂) and additives (e.g., phosphine ligands) is essential to reconcile such contradictions .

Q. Why do some studies report cyclopropane ring-opening while others observe stability under similar conditions?

The ester group’s electron-withdrawing nature typically stabilizes the cyclopropane ring, but ring-opening can occur via radical pathways (e.g., under UV light) or acid-catalyzed mechanisms. For instance, silacyclopropanes undergo Pd-catalyzed insertion into C–C bonds, but cyclopropanecarboxylates resist similar reactions unless strongly acidic conditions are applied . Controlled experiments with radical initiators (e.g., AIBN) or acids (e.g., TFA) can clarify these pathways.

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing and purifying this compound?

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate ester derivatives.

- Quality control : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

- Scale-up : Optimize microwave-assisted synthesis for rapid cyclopropanation (e.g., 100°C, 30 min) to reduce thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.